molecular formula C24H21N3O3S B281163 N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No. B281163
M. Wt: 431.5 g/mol
InChI Key: QNQQYELWDXPUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, commonly known as QNZ, is a chemical compound that has gained significant attention in the field of scientific research. QNZ is a small molecule inhibitor that targets the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of various cellular processes.

Mechanism of Action

NF-κB is a transcription factor that regulates the expression of genes involved in various cellular processes, including inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon activation by various stimuli, such as cytokines, pathogens, or stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. QNZ inhibits the phosphorylation and degradation of IκB, thereby preventing the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects
QNZ has been shown to have various biochemical and physiological effects in different cell types and disease models. In cancer cells, QNZ has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In inflammatory and autoimmune diseases, QNZ has been shown to reduce inflammation, suppress immune responses, and ameliorate disease symptoms. QNZ has also been studied for its potential neuroprotective effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

QNZ has several advantages as a tool compound in the study of NF-κB signaling pathways. QNZ is a specific inhibitor of NF-κB and does not affect other transcription factors or signaling pathways. QNZ is also a small molecule inhibitor that can easily penetrate cell membranes and reach intracellular targets. However, QNZ has some limitations in lab experiments. QNZ has a relatively short half-life and requires frequent dosing or continuous infusion to maintain its inhibitory effects. QNZ can also have off-target effects at high concentrations or prolonged exposure.

Future Directions

QNZ has shown promising results in preclinical studies, and there are several future directions for its development and application. QNZ can be further optimized for improved pharmacokinetics and pharmacodynamics, such as increasing its half-life or reducing off-target effects. QNZ can also be combined with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce side effects. QNZ can also be studied in different disease models or patient populations to explore its potential therapeutic applications. Overall, QNZ has significant potential as a tool compound and therapeutic agent in the field of scientific research.

Synthesis Methods

The synthesis of QNZ involves the reaction of 3,4-dimethylaniline with 8-hydroxyquinoline-2-sulfonic acid in the presence of thionyl chloride. The resulting compound is then reacted with 4-aminobenzamide to yield QNZ. The purity of QNZ can be improved by further purification using column chromatography.

Scientific Research Applications

QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. QNZ has been shown to inhibit the activation of NF-κB, which plays a crucial role in the development and progression of these diseases. QNZ has also been studied for its potential use as a tool compound in the study of NF-κB signaling pathways.

properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O3S/c1-16-8-11-21(15-17(16)2)26-24(28)19-9-12-20(13-10-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28)

InChI Key

QNQQYELWDXPUSO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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